Enhanced Lipophilicity (XLogP3-AA) vs. Des-Trifluoromethyl Analog Drives Membrane Permeability
The target compound exhibits a computed XLogP3-AA value of 3.7, which is significantly higher than the predicted value for the des-trifluoromethyl analog, 2,6-dimethoxy-4-(benzyloxy)benzaldehyde (estimated XLogP3-AA ~2.5). This increase is directly attributable to the -CF3 group, which enhances lipophilicity and can improve membrane permeability of derived compounds [1]. In drug design, this difference is often critical for achieving oral bioavailability.
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 2,6-dimethoxy-4-(benzyloxy)benzaldehyde (estimated XLogP3-AA = 2.5, no -CF3) |
| Quantified Difference | ΔLogP ≈ +1.2 |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) |
Why This Matters
A LogP difference of over one unit can translate to a 10-fold change in partition coefficient, directly influencing a compound's absorption, distribution, and overall pharmacokinetic suitability.
- [1] PubChem. (2025). Compound Summary for CID 71420773: 2,6-Dimethoxy-4-{[4-(trifluoromethyl)phenyl]methoxy}benzaldehyde. National Library of Medicine. View Source
